molecular formula C9H18ClNO B8187092 2-Oxa-spiro[4.5]dec-8-ylamine hydrochloride

2-Oxa-spiro[4.5]dec-8-ylamine hydrochloride

Cat. No.: B8187092
M. Wt: 191.70 g/mol
InChI Key: VBXHCVMPNJTACP-UHFFFAOYSA-N
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Description

2-Oxa-spiro[4.5]dec-8-ylamine hydrochloride is a chemical compound with the molecular formula C9H18ClNO. It is known for its unique spirocyclic structure, which includes an oxygen atom within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxa-spiro[4.5]dec-8-ylamine hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. The specific synthetic routes and reaction conditions can vary depending on the desired yield and purity. Common methods include:

    Cyclization Reactions: Formation of the spirocyclic ring through cyclization reactions involving appropriate precursors.

    Amine Introduction: Introduction of the amine group through nucleophilic substitution or reductive amination reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Oxa-spiro[4.5]dec-8-ylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-Oxa-spiro[4.5]dec-8-ylamine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Oxa-spiro[4.5]dec-8-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

    2-Oxa-spiro[4.5]dec-8-ylamine: The non-hydrochloride form of the compound.

    Spirocyclic Amines: Other spirocyclic amines with similar structures but different functional groups.

Uniqueness: 2-Oxa-spiro[4.5]dec-8-ylamine hydrochloride is unique due to its specific spirocyclic structure and the presence of both an oxygen atom and an amine group within the ring system. This combination of features makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-oxaspiro[4.5]decan-8-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-8-1-3-9(4-2-8)5-6-11-7-9;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXHCVMPNJTACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N)CCOC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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